Cas no 2228569-04-6 (2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide)

2-(Dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide is a specialized sulfonamide derivative featuring a functionalized thiazole core. Its structural design incorporates a dimethylamino group and a methoxy substituent, enhancing its reactivity and potential as an intermediate in pharmaceutical or agrochemical synthesis. The sulfonamide moiety offers versatility for further derivatization, making it valuable in medicinal chemistry for the development of bioactive compounds. The compound's stability and well-defined reactivity profile facilitate controlled modifications, supporting applications in targeted drug discovery or material science research. Its distinct molecular architecture may also contribute to unique binding interactions in biological systems, warranting further investigation for specific therapeutic or industrial uses.
2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide structure
2228569-04-6 structure
Product name:2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide
CAS No:2228569-04-6
MF:C7H13N3O3S2
MW:251.326418638229
CID:6447006
PubChem ID:165762227

2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide
    • 2228569-04-6
    • [2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
    • EN300-2002937
    • Inchi: 1S/C7H13N3O3S2/c1-10(2)7-9-6(13-3)5(14-7)4-15(8,11)12/h4H2,1-3H3,(H2,8,11,12)
    • InChI Key: BJCRQEBAYOXNMV-UHFFFAOYSA-N
    • SMILES: S(CC1=C(N=C(N(C)C)S1)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 251.03983363g/mol
  • Monoisotopic Mass: 251.03983363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 122Ų

2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2002937-10.0g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
10g
$5590.0 2023-05-31
Enamine
EN300-2002937-0.05g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
0.05g
$1091.0 2023-09-16
Enamine
EN300-2002937-0.25g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
0.25g
$1196.0 2023-09-16
Enamine
EN300-2002937-0.1g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
0.1g
$1144.0 2023-09-16
Enamine
EN300-2002937-5.0g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
5g
$3770.0 2023-05-31
Enamine
EN300-2002937-1g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
1g
$1299.0 2023-09-16
Enamine
EN300-2002937-10g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
10g
$5590.0 2023-09-16
Enamine
EN300-2002937-2.5g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
2.5g
$2548.0 2023-09-16
Enamine
EN300-2002937-0.5g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
0.5g
$1247.0 2023-09-16
Enamine
EN300-2002937-1.0g
[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]methanesulfonamide
2228569-04-6
1g
$1299.0 2023-05-31

Additional information on 2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide

Chemical Compound CAS No. 2228569-04-6: 2-(Dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide

The compound with CAS No. 2228569-04-6, known as 2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylmethanesulfonamide, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a dimethylamino group, a methoxy group, and a methanesulfonamide moiety. The combination of these functional groups imparts the compound with distinctive chemical properties and reactivity.

Recent studies have highlighted the potential of this compound in the development of novel bioactive agents. Researchers have focused on its ability to act as a bioisostere in drug design, where it can replace other functional groups while maintaining or enhancing biological activity. For instance, the dimethylamino group contributes to the compound's basicity and lipophilicity, which are crucial for its interaction with biological targets such as enzymes and receptors.

The thiazole ring is a heterocyclic structure that is known for its stability and ability to participate in various chemical reactions. In this compound, the thiazole ring is further substituted with a methoxy group at the 4-position, which introduces electron-donating effects and enhances the compound's solubility in polar solvents. This feature is particularly advantageous in pharmaceutical applications where solubility is a critical factor for drug delivery.

The methanesulfonamide moiety at the 5-position of the thiazole ring adds another layer of functionality to this compound. Methanesulfonamides are known for their ability to act as leaving groups in substitution reactions, making this compound a valuable intermediate in organic synthesis. Furthermore, this group can also participate in hydrogen bonding interactions, which are essential for stabilizing bioactive conformations.

Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level. Using techniques such as molecular docking and quantum mechanics calculations, scientists have gained insights into how this compound interacts with various biological targets. For example, studies have shown that the dimethylamino group can form favorable interactions with negatively charged residues on protein surfaces, while the thiazole ring provides a rigid framework that enhances selectivity.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include thioamides and sulfonamides, which are readily available from commercial sources or can be synthesized in-house. The reaction conditions are optimized to ensure high yields and purity, making this compound accessible for large-scale production.

The applications of this compound extend beyond pharmaceuticals into agrochemicals, where it has shown promise as an active ingredient in pesticides and herbicides. Its ability to inhibit key enzymes involved in plant growth makes it a potential candidate for developing next-generation crop protection agents.

In conclusion, CAS No. 2228569-04-6 represents a versatile and bioactive compound with wide-ranging applications in both pharmaceuticals and agrochemicals. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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